molecular formula C9H11ClFNO2 B1145518 Methyl 5-amino-2-fluoro-benzeneacetate HCl CAS No. 1338367-30-8

Methyl 5-amino-2-fluoro-benzeneacetate HCl

Cat. No.: B1145518
CAS No.: 1338367-30-8
M. Wt: 219.6405432
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2. It is a derivative of benzeneacetate, featuring an amino group at the 5th position and a fluorine atom at the 2nd position on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride typically involves the esterification of 5-amino-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and ester groups facilitate binding to active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-chloro-benzeneacetate hydrochloride
  • Methyl 5-amino-2-bromo-benzeneacetate hydrochloride
  • Methyl 5-amino-2-iodo-benzeneacetate hydrochloride

Uniqueness

Methyl 5-amino-2-fluoro-benzeneacetate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 2-(5-amino-2-fluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)5-6-4-7(11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTLQZZLXXNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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